molecular formula C12H17NO2 B101807 N-tert-Butyl-4-methoxybenzamide CAS No. 19486-73-8

N-tert-Butyl-4-methoxybenzamide

Cat. No. B101807
CAS RN: 19486-73-8
M. Wt: 207.27 g/mol
InChI Key: JZHSACJKCPNPHW-UHFFFAOYSA-N
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Description

“N-tert-Butyl-4-methoxybenzamide” is an organic compound that belongs to the class of benzamides. It has a linear formula of C12H17NO2 . The CAS Number is 19486-73-8 .


Molecular Structure Analysis

The molecular structure of “N-tert-Butyl-4-methoxybenzamide” is represented by the linear formula C12H17NO2 . The average molecular weight is 207.269 Da .


Physical And Chemical Properties Analysis

“N-tert-Butyl-4-methoxybenzamide” has a molecular weight of 207.275 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-4-methoxybenzamide: is utilized as a building block in organic synthesis. Its structure is beneficial for creating complex molecules due to the steric hindrance provided by the tert-butyl group, which can influence the reactivity and stability of intermediates .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for drug development. It’s particularly useful in the synthesis of drug candidates that require hindered amine motifs, which are challenging to access through traditional methods .

Antioxidant Properties

Research indicates that benzamide derivatives, including N-tert-Butyl-4-methoxybenzamide , exhibit antioxidant activities. These properties are valuable for developing treatments that mitigate oxidative stress-related diseases .

Antibacterial Applications

Benzamides have been studied for their antibacterial propertiesN-tert-Butyl-4-methoxybenzamide could be used to explore new antibacterial agents, especially as antibiotic resistance becomes a growing concern .

Material Science

This compound’s unique properties make it ideal for studying molecular interactions in materials science. It can aid in designing innovative compounds with specific characteristics for various applications.

Chemical Synthesis

N-tert-Butyl-4-methoxybenzamide: is a versatile chemical used in the synthesis of a wide range of chemicals. Its reactivity can be leveraged to create polymers, coatings, and other materials with desired properties .

Safety And Hazards

While specific safety and hazard information for “N-tert-Butyl-4-methoxybenzamide” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

N-tert-butyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHSACJKCPNPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342874
Record name N-tert-Butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-4-methoxybenzamide

CAS RN

19486-73-8
Record name N-tert-Butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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